molecular formula C8H7NS B13814980 Thieno[3,2-b]pyridine, 2-methyl-

Thieno[3,2-b]pyridine, 2-methyl-

Cat. No.: B13814980
M. Wt: 149.21 g/mol
InChI Key: RKQWKIZYDYKFNE-UHFFFAOYSA-N
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Description

Thieno[3,2-b]pyridine, 2-methyl- is a heterocyclic compound that belongs to the thienopyridine family. These compounds are known for their diverse pharmacological and biological activities, including anticancer, antifungal, anti-inflammatory, and antiviral properties . The structure of thieno[3,2-b]pyridine, 2-methyl- consists of a thiophene ring fused to a pyridine ring with a methyl group attached to the second position of the pyridine ring.

Scientific Research Applications

Antitumor Activity

Thieno[3,2-b]pyridine derivatives have shown promising antitumor activity in various studies. One notable study evaluated the antitumor effects of novel methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylate derivatives against triple-negative breast cancer (TNBC) cell lines. The results indicated that certain compounds exhibited significant growth inhibition in TNBC cells with minimal effects on non-tumorigenic cells. For instance, compound 2e demonstrated a GI50 value of 13 μM against MDA-MB-231 cells, indicating its potential as a therapeutic agent in cancer treatment .

Drug Delivery Systems

Magnetoliposomes incorporating thieno[3,2-b]pyridine derivatives have been developed as effective drug delivery systems. These liposomes can be guided to specific sites using external magnetic fields, enhancing targeted therapy while minimizing side effects. In vitro studies showed that drug-loaded magnetoliposomes achieved high encapsulation efficiencies (over 75%) and exhibited low GI50 values across several human tumor cell lines . This dual approach combines chemotherapy with magnetic hyperthermia, presenting a novel strategy for cancer treatment.

Case Study: Antitumor Effects on TNBC Cells

CompoundCell LineGI50 (μM)Effect on Non-Tumorigenic Cells
2eMDA-MB-23113Minimal effect
1MDA-MB-468<10Low cytotoxicity

Case Study: Magnetoliposome Delivery

ParameterValue
Encapsulation Efficiency>75%
Magnetic PropertiesSuperparamagnetic behavior
In Vitro GI50 ValuesRanged from 0.09 to 5.91 μM

Comparison with Similar Compounds

Properties

Molecular Formula

C8H7NS

Molecular Weight

149.21 g/mol

IUPAC Name

2-methylthieno[3,2-b]pyridine

InChI

InChI=1S/C8H7NS/c1-6-5-7-8(10-6)3-2-4-9-7/h2-5H,1H3

InChI Key

RKQWKIZYDYKFNE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(S1)C=CC=N2

Origin of Product

United States

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